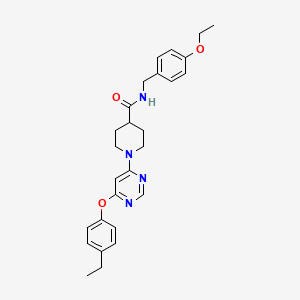
N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H32N4O3 and its molecular weight is 460.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of spleen tyrosine kinase (Syk), which is involved in various inflammatory and immune response pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₃, with a molecular weight of 329.39 g/mol. The compound's structure allows for potential interactions with multiple biological targets, enhancing its therapeutic potential.
Research indicates that this compound acts primarily by inhibiting Syk, which plays a crucial role in mediating signaling pathways associated with inflammation. The inhibition of Syk can lead to reduced inflammatory responses, suggesting potential applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 cells, with an IC50 value of 0.25 μM. This activity is associated with the induction of cell cycle arrest through modulation of key regulatory proteins such as p53 and p21 .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its selectivity towards Syk compared to other similar compounds. This specificity may contribute to fewer side effects and increased efficacy in treating inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidine | Similar piperidine and pyrimidine structure | Potential anti-inflammatory activity |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Contains an indole structure | Known anti-inflammatory properties |
| 2-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]-6-azaspiro[3.4]octane | Features a piperidine ring | Investigated for neuroprotective effects |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anti-Cancer Activity : In a study evaluating various piperidine derivatives, this compound was found to significantly inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Anti-inflammatory Effects : Clinical trials have indicated that compounds similar to this compound can effectively reduce markers of inflammation in patients with autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-3-20-5-11-24(12-6-20)34-26-17-25(29-19-30-26)31-15-13-22(14-16-31)27(32)28-18-21-7-9-23(10-8-21)33-4-2/h5-12,17,19,22H,3-4,13-16,18H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSWAYGGMKJPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














